REACTION_CXSMILES
|
C[O:2][C:3](=O)[C:4]1[CH:9]=[CH:8][C:7]([Br:10])=[CH:6][C:5]=1[CH3:11].[H-].[H-].[H-].[H-].[Li+].[Al+3]>CCOCC>[Br:10][C:7]1[CH:8]=[CH:9][C:4]([CH2:3][OH:2])=[C:5]([CH3:11])[CH:6]=1 |f:1.2.3.4.5.6|
|
Name
|
|
Quantity
|
1.05 g
|
Type
|
reactant
|
Smiles
|
COC(C1=C(C=C(C=C1)Br)C)=O
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
CCOCC
|
Name
|
|
Quantity
|
177 mg
|
Type
|
reactant
|
Smiles
|
[H-].[H-].[H-].[H-].[Li+].[Al+3]
|
Type
|
CUSTOM
|
Details
|
stirred for 3 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
carefully quenched with H2O
|
Type
|
EXTRACTION
|
Details
|
The mixture was extracted with Et2O
|
Type
|
WASH
|
Details
|
the combined organic layers were washed with H2O and saturated aqueous NaCl
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (MgSO4)
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
BrC1=CC(=C(C=C1)CO)C
|
Name
|
|
Type
|
product
|
Smiles
|
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 10% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |